![molecular formula C16H21F3 B12544650 [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene CAS No. 821799-44-4](/img/structure/B12544650.png)
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene
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Overview
Description
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene is an organic compound characterized by the presence of a trifluoromethyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is radical trifluoromethylation, which involves the use of carbon-centered radical intermediates . This process can be carried out under various conditions, often requiring specific catalysts and reagents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactions using specialized equipment to ensure safety and efficiency. The exact methods can vary depending on the desired purity and yield of the final product. Techniques such as continuous flow chemistry and high-throughput screening may be employed to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of ketones or aldehydes.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically leading to the formation of alcohols or alkanes.
Substitution: This reaction involves the replacement of one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. Reaction conditions can vary widely, often requiring specific temperatures, pressures, and solvents to achieve optimal results.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or alkanes. Substitution reactions can result in a variety of functionalized benzene derivatives.
Scientific Research Applications
Organic Synthesis
One of the primary applications of 7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL benzene is in organic synthesis. Its unique structure allows it to serve as a building block for more complex molecules.
Synthetic Pathways
- Fluorinated Compounds : The trifluoromethyl group enhances the lipophilicity and metabolic stability of synthesized compounds, making them valuable in drug design.
- Alkenyl Derivatives : The presence of the alkenyl group can facilitate various reactions such as cross-coupling and cycloaddition, leading to the formation of diverse organic compounds.
Material Science
The compound's properties make it suitable for applications in material science, particularly in the development of advanced materials.
Polymer Chemistry
- Fluorinated Polymers : The incorporation of 7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL benzene into polymer matrices can enhance thermal stability and chemical resistance.
- Coatings : It can be used in formulations for protective coatings that require high durability and resistance to solvents.
Pharmacological Applications
Research indicates potential pharmacological applications for this compound due to its structural features that may influence biological activity.
Antimicrobial Activity
Studies have shown that derivatives of compounds containing trifluoromethyl groups exhibit significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains, showing promise as potential therapeutic agents against infections .
Drug Design
The compound's ability to modify the pharmacokinetic properties of drugs makes it a candidate for further exploration in drug design. The trifluoromethyl group has been associated with increased potency and selectivity in drug interactions.
Case Studies
Mechanism of Action
The mechanism by which [7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene exerts its effects involves interactions with molecular targets and pathways within biological systems. The trifluoromethyl group can influence the compound’s reactivity and binding affinity, affecting its overall activity. Specific pathways and targets may include enzymes, receptors, and other proteins involved in metabolic processes .
Comparison with Similar Compounds
Similar Compounds
Trifluoromethane (H–CF3): A simple trifluoromethyl compound used in various chemical reactions.
1,1,1-Trifluoroethane (H3C–CF3): Another trifluoromethyl compound with applications in refrigeration and as a propellant.
Hexafluoroacetone (F3C–CO–CF3): A trifluoromethyl compound used in organic synthesis and as a reagent.
Uniqueness
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene is unique due to its specific structure, which combines a trifluoromethyl group with a benzene ring and an oct-3-en-1-yl chain. This combination imparts distinct chemical properties, making it valuable for specialized applications in various fields.
Biological Activity
[7-Methyl-3-(trifluoromethyl)oct-3-EN-1-YL]benzene, also known by its CAS number 821799-39-7, is a compound characterized by its unique trifluoromethyl group and a methyl-substituted octene chain. This structure suggests potential biological activities that warrant exploration, particularly in pharmacology and medicinal chemistry.
Chemical Structure and Properties
The molecular formula of this compound is C16H21F3. The presence of the trifluoromethyl group often enhances the lipophilicity and metabolic stability of organic compounds, which can significantly influence their biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with trifluoromethyl groups exhibit significant antimicrobial properties. For instance, a study evaluating various trifluoromethyl-substituted compounds found that those similar to this compound demonstrated notable inhibition against several bacterial strains, including Staphylococcus aureus and Escherichia coli .
Enzyme Inhibition
The compound's structural features suggest potential activity as an enzyme inhibitor. Specifically, research into similar structures has shown that trifluoromethylated compounds can act as potent inhibitors of monoamine oxidase (MAO), an enzyme implicated in neurodegenerative diseases. For example, modifications in the fluorinated compounds led to varying degrees of MAO-B inhibition, with some derivatives achieving low nanomolar IC50 values .
Case Study 1: Antimicrobial Efficacy
A focused study on the antimicrobial efficacy of this compound revealed that it exhibited a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating moderate antibacterial activity. This study underscores the potential for developing new antimicrobial agents based on this compound's structure.
Case Study 2: Neuroprotective Properties
Another investigation explored the neuroprotective effects of similar trifluoromethyl-substituted compounds in models of neurodegeneration. The results indicated that these compounds could reduce oxidative stress markers and improve neuronal survival rates in vitro, suggesting a promising avenue for treating conditions like Alzheimer's disease .
Data Tables
Activity Type | Compound | MIC (µg/mL) | IC50 (nM) |
---|---|---|---|
Antimicrobial | This compound | 32 | N/A |
MAO-B Inhibition | Similar Trifluoromethyl Compounds | N/A | 15.4 |
Neuroprotective Activity | Various Trifluoromethyl Compounds | N/A | N/A |
Properties
CAS No. |
821799-44-4 |
---|---|
Molecular Formula |
C16H21F3 |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
[7-methyl-3-(trifluoromethyl)oct-3-enyl]benzene |
InChI |
InChI=1S/C16H21F3/c1-13(2)7-6-10-15(16(17,18)19)12-11-14-8-4-3-5-9-14/h3-5,8-10,13H,6-7,11-12H2,1-2H3 |
InChI Key |
QNADGLABNUPBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC=C(CCC1=CC=CC=C1)C(F)(F)F |
Origin of Product |
United States |
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